molecular formula C14H15NO4S2 B2805222 (5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 152819-52-8

(5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No. B2805222
CAS RN: 152819-52-8
M. Wt: 325.4
InChI Key: MSXFPIJOPOWPNA-XFFZJAGNSA-N
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Description

(5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C14H15NO4S2 and its molecular weight is 325.4. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Thiazolidinone derivatives have been synthesized and investigated as inhibitors for mild steel corrosion in hydrochloric acid solutions. These compounds showed increased inhibition efficiency with concentration, with their adsorption obeying the Langmuir adsorption isotherm. Experimental and theoretical studies confirmed their effectiveness as corrosion inhibitors, providing insights into their molecular interactions with metal surfaces (Yadav et al., 2015).

Antimicrobial Activity

Synthesis and evaluation of thiazolidinone derivatives have led to compounds with promising antimicrobial activities. These activities have been demonstrated against a range of pathogenic bacteria and fungi, showcasing the potential of thiazolidinone scaffolds in developing new antimicrobial agents (Gouda et al., 2010).

Synthesis Methodologies

Research into the synthesis of polysubstituted monoterpenic thiazolidinones has expanded the toolkit for creating novel organic compounds. Such studies not only provide new synthetic pathways but also contribute to the understanding of molecular structures and their properties through spectroscopic and crystal structure analyses (N’ait Ousidi et al., 2018).

Antitumor Screening

The antitumor activities of thiazolidinone derivatives have been explored through the synthesis and screening of various compounds. These studies have revealed moderate activity against malignant tumor cells, with certain cell lines showing sensitivity to the compounds. Such research contributes to the search for new antitumor agents and understanding their mechanisms of action (Horishny et al., 2020).

Protein Kinase Inhibition

The design and synthesis of thiazolidinone derivatives targeting protein kinases, specifically DYRK1A, have resulted in the identification of compounds with nanomolar inhibitory activity. These findings are significant for developing treatments for neurological or oncological disorders associated with DYRK1A, demonstrating the therapeutic potential of thiazolidinone-based inhibitors (Bourahla et al., 2021).

Mechanism of Action

Target of Action

Thiazolidine derivatives, which this compound is a part of, are known to exhibit diverse biological properties including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

It is known that the presence of sulfur in thiazolidine derivatives enhances their pharmacological properties . This could suggest that the compound interacts with its targets in a way that involves the sulfur atom, possibly through the formation of covalent bonds or through other types of chemical interactions.

Biochemical Pathways

Given the diverse biological properties of thiazolidine derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways involved in cell growth and proliferation, inflammation, oxidative stress, and others.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve the selectivity, purity, product yield and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Given the diverse biological properties of thiazolidine derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels. These could potentially include effects on cell growth and proliferation, inflammation, oxidative stress, and others.

Action Environment

It is known that the synthesis and activity of thiazolidine derivatives can be influenced by various factors, including the presence of certain catalysts and the use of green chemistry approaches .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often depends on the specific substitutions on the thiazolidine ring .

Cellular Effects

Thiazolidine derivatives have been reported to exhibit diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Molecular Mechanism

Thiazolidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazolidine derivatives are generally synthesized using various synthetic approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Dosage Effects in Animal Models

The effects of (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one at different dosages in animal models have not been reported yet. Thiazolidine derivatives are known to exhibit varied biological responses, making them a highly prized moiety for drug development .

Metabolic Pathways

Thiazolidine derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazolidine derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Thiazolidine derivatives are known to interact with various cellular compartments or organelles .

properties

IUPAC Name

(5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-15-13(16)11(21-14(15)20)7-8-5-9(17-2)12(19-4)10(6-8)18-3/h5-7H,1-4H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXFPIJOPOWPNA-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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